3-Bromopropan-1-ol;formic acid
Description
3-Bromopropan-1-ol (C₃H₇BrO) is a brominated primary alcohol characterized by a hydroxyl group (-OH) and a bromine atom on adjacent carbon atoms. It is a colorless liquid with a pungent odor and a boiling point of 164–165°C . Its reactivity stems from the electron-withdrawing bromine atom, which enhances the leaving-group ability in nucleophilic substitution reactions, making it valuable in organic synthesis. For example, it is used to prepare intermediates like 3-bromopropyl esters (e.g., ligustrazine hybrids) and mitochondria-targeted compounds (e.g., Mito-DHP1–3) .
Formic acid (HCOOH), the simplest carboxylic acid, has a pKa of 3.75, making it significantly stronger than acetic acid (pKa 4.76) . It is naturally produced in ant venom and microbial fermentation. Industrially, it is employed as a reducing agent in textile dyeing, a preservative in livestock feed, and a catalyst in Baeyer-Villiger reactions for antibiotic biosynthesis (e.g., formicamycins) . Its high acidity and small molecular size enable unique reactivity in biochemical and synthetic pathways.
Properties
CAS No. |
53452-10-1 |
|---|---|
Molecular Formula |
C4H9BrO3 |
Molecular Weight |
185.02 g/mol |
IUPAC Name |
3-bromopropan-1-ol;formic acid |
InChI |
InChI=1S/C3H7BrO.CH2O2/c4-2-1-3-5;2-1-3/h5H,1-3H2;1H,(H,2,3) |
InChI Key |
AGVKXBSMWIQIII-UHFFFAOYSA-N |
Canonical SMILES |
C(CO)CBr.C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Bromopropan-1-ol can be synthesized through several methods. One common method involves the reaction of 1,3-propanediol with hydrobromic acid. The reaction typically occurs under reflux conditions, and the product is purified through distillation .
Industrial Production Methods
In industrial settings, 3-Bromopropan-1-ol is produced by the bromination of 1-propanol. This process involves the use of bromine and a catalyst, such as phosphorus tribromide, to facilitate the reaction. The product is then separated and purified through distillation .
Chemical Reactions Analysis
Types of Reactions
3-Bromopropan-1-ol undergoes various chemical reactions, including:
Nucleophilic Substitution: It acts as an electrophile in nucleophilic substitution reactions, where the bromine atom is replaced by a nucleophile.
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form 1-propanol.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium cyanide, and ammonia.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Nucleophilic Substitution: Products include 3-hydroxypropyl derivatives.
Oxidation: Products include 3-bromopropanal and 3-bromopropanoic acid.
Reduction: The major product is 1-propanol.
Scientific Research Applications
3-Bromopropan-1-ol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Bromopropan-1-ol involves its role as an electrophile in nucleophilic substitution reactions. The bromine atom, being a good leaving group, is replaced by a nucleophile, leading to the formation of various substituted products. The hydroxyl group can also participate in oxidation and reduction reactions, forming different functional groups .
Comparison with Similar Compounds
Comparison of 3-Bromopropan-1-ol with Brominated Alcohols
Key Findings :
- Steric Effects : 3-Bromopropan-1-ol’s linear structure allows efficient Sₙ2 reactions, whereas branched analogs like 1-bromopropan-2-ol exhibit reduced reactivity due to steric hindrance .
- Stability: 2-Bromoethanol is prone to elimination under basic conditions, forming ethylene oxide derivatives, while 3-bromopropan-1-ol favors substitution .
Comparison of Formic Acid with Carboxylic Acids
Key Findings :
- Acidity: Formic acid’s lower pKa compared to acetic acid enhances its utility in reactions requiring strong proton donors, such as hydride reductions in fuel cells .
- Biosynthesis : Formic acid participates in unique pathways (e.g., formicamycin biosynthesis via ForX/ForY enzymes), whereas acetic acid is central to the citric acid cycle .
- Environmental Impact : Formic acid emissions (10–300 µg·m⁻²·h⁻¹ from heritage materials) are more temperature-sensitive than acetic acid, decreasing by 2–4× at 10°C vs. 23°C .
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